N-Bencilformamida

Descripción general

Descripción

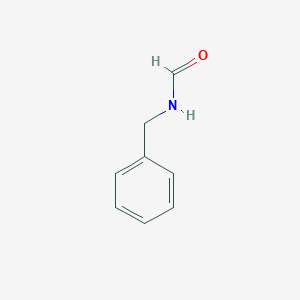

N-Bencilformamida: es un compuesto orgánico con la fórmula química C8H9NO . . Este compuesto es un líquido incoloro a temperatura ambiente y es conocido por sus aplicaciones en síntesis orgánica y diversas reacciones químicas.

Aplicaciones Científicas De Investigación

La N-bencilformamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la N-bencilformamida implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede ser hidrolizada por la enzima N-sustituida formamida deformilasa para producir bencilamina y formiato . Esta reacción catalizada por enzimas destaca el papel del compuesto en las vías bioquímicas y sus posibles efectos biológicos.

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Benzylformamide is likely involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-bencilformamida se puede sintetizar mediante la reacción de bencilamina con formamida. La reacción generalmente implica calentar bencilamina y formamida en condiciones de reflujo para producir this compound . Otro método implica la reducción de amidas primarias utilizando un catalizador libre de metales de transición, como un complejo de potasio basado en un carbeno N-heterocíclico anormal (aNHC) .

Métodos de producción industrial: En entornos industriales, la this compound a menudo se produce mediante la reducción catalítica de amidas primarias. Este método es preferido debido a su eficiencia y la capacidad de producir el compuesto a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-bencilformamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar bencilamina y formiato.

Reducción: Se puede reducir para producir aminas primarias.

Sustitución: Puede participar en reacciones de sustitución, particularmente en la posición bencílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan catalizadores como un complejo de potasio basado en aNHC y agentes de hidrosilación.

Sustitución: Se utilizan reactivos como la N-bromosuccinimida (NBS) para sustituciones bencílicas.

Principales productos formados:

Oxidación: Bencilamina y formiato.

Reducción: Aminas primarias.

Sustitución: Diversos derivados de bencilo sustituidos.

Comparación Con Compuestos Similares

La N-bencilformamida es única entre el benceno y los derivados sustituidos debido a su estructura y reactividad específicas. Compuestos similares incluyen:

Bencilamina: Una amina primaria con reactividad similar pero diferentes grupos funcionales.

Formamida: Una amida más simple que carece del grupo bencilo.

N-metilformamida: Otra formamida sustituida con un grupo metilo en lugar de un grupo bencilo

Estos compuestos comparten algunas propiedades químicas pero difieren en sus aplicaciones específicas y reactividad, haciendo de la this compound un compuesto distinto y valioso en varios campos de la investigación y la industria.

Actividad Biológica

N-Benzylformamide (NBFA), also known as N-(phenylmethyl)formamide, is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NBFA, focusing on its enzymatic interactions, potential therapeutic effects, and relevant research findings.

N-Benzylformamide is characterized by its structure, which includes a benzyl group attached to a formamide moiety. Its molecular formula is CHN\O, with a molecular weight of approximately 149.19 g/mol. The compound exhibits specific functional groups that contribute to its biological properties.

N-Substituted Formamide Deformylase

One of the key enzymes associated with NBFA is the N-substituted formamide deformylase (NfdA), discovered in Arthrobacter pascens F164. This enzyme catalyzes the degradation of toxic isonitriles and facilitates the synthesis of NBFA from benzylamine and formate through a reverse reaction. The enzyme operates via an ordered bi-bi mechanism where formate binds first, followed by benzylamine, leading to the formation of NBFA .

Kinetic Parameters:

- Substrate Concentration : The reaction rate increases significantly at higher substrate concentrations (1 M formate and 1 M benzylamine).

- Specific Activity : Defined as the amount of enzyme that produces 1 μmol of NBFA per minute under specified conditions.

Anticonvulsant Properties

Research indicates that N-benzylamides, including NBFA, exhibit anticonvulsant functions. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for seizure disorders .

Antioxidant Activity

Recent studies have demonstrated that derivatives of NBFA possess significant antioxidant properties. For instance, compounds synthesized from NBFA showed effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Enzymatic Studies : A study highlighted the successful synthesis of NBFA using NfdA under optimized conditions, confirming its role in isonitrile metabolism .

- Antioxidant Evaluation : Research evaluated various derivatives of NBFA for their antioxidant capacity, revealing that certain modifications enhanced their efficacy in scavenging free radicals .

- Therapeutic Applications : Investigations into the anticonvulsant effects of N-benzylamides have shown promising results, indicating potential for further development in treating epilepsy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 149.19 g/mol |

| Enzyme Involved | N-substituted formamide deformylase (NfdA) |

| Antioxidant Activity | Effective against DPPH and hydrogen peroxide |

| Anticonvulsant Activity | Modulates neurotransmitter systems |

Propiedades

IUPAC Name |

N-benzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBOGKHTXBPGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212842 | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-54-0 | |

| Record name | Benzylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6343-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.